molecular formula C11H14BrNO B11860737 ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol

((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol

Cat. No.: B11860737
M. Wt: 256.14 g/mol
InChI Key: VCVCUPUSGXREJJ-KOLCDFICSA-N
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Description

((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol is a chiral compound with a cyclopropyl ring substituted with an aminomethyl group and a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid species.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclopropyl ring is replaced by an aminomethyl group.

    Bromination: The 4-bromophenyl group can be introduced through an electrophilic aromatic substitution reaction, where a bromine atom is added to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems can be employed to enhance the efficiency and control of the reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ((1S,2R)-2-(aminomethyl)-2-phenylcyclopropyl)methanol: Similar structure but lacks the bromine atom.

    ((1S,2R)-2-(aminomethyl)-2-(4-chlorophenyl)cyclopropyl)methanol: Similar structure but has a chlorine atom instead of a bromine atom.

    ((1S,2R)-2-(aminomethyl)-2-(4-fluorophenyl)cyclopropyl)methanol: Similar structure but has a fluorine atom instead of a bromine atom.

Uniqueness

The presence of the bromine atom in ((1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl)methanol imparts unique electronic and steric properties, which can influence its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

[(1S,2R)-2-(aminomethyl)-2-(4-bromophenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-8(2-4-10)11(7-13)5-9(11)6-14/h1-4,9,14H,5-7,13H2/t9-,11+/m1/s1

InChI Key

VCVCUPUSGXREJJ-KOLCDFICSA-N

Isomeric SMILES

C1[C@@H]([C@@]1(CN)C2=CC=C(C=C2)Br)CO

Canonical SMILES

C1C(C1(CN)C2=CC=C(C=C2)Br)CO

Origin of Product

United States

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